molecular formula C33H39N3 B12559563 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane CAS No. 188116-54-3

1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane

Cat. No.: B12559563
CAS No.: 188116-54-3
M. Wt: 477.7 g/mol
InChI Key: FJDLICBPUPEAFU-UHFFFAOYSA-N
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Description

1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane is a complex organic compound characterized by its unique triazonane core structure, which is substituted with three ethenylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane typically involves multi-step organic reactions. One common method includes the reaction of 1,4,7-triazonane with 4-ethenylbenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the production.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated triazonane derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The ethenylphenyl groups can participate in π-π interactions with aromatic residues in proteins or other biomolecules, potentially altering their function. The triazonane core can also coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis base properties and used in catalysis.

    Tris(4-vinylphenyl)phosphine: Similar structure but with phosphine instead of triazonane, used in polymer chemistry.

Uniqueness

1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane is unique due to its triazonane core, which provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

188116-54-3

Molecular Formula

C33H39N3

Molecular Weight

477.7 g/mol

IUPAC Name

1,4,7-tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane

InChI

InChI=1S/C33H39N3/c1-4-28-7-13-31(14-8-28)25-34-19-21-35(26-32-15-9-29(5-2)10-16-32)23-24-36(22-20-34)27-33-17-11-30(6-3)12-18-33/h4-18H,1-3,19-27H2

InChI Key

FJDLICBPUPEAFU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2CCN(CCN(CC2)CC3=CC=C(C=C3)C=C)CC4=CC=C(C=C4)C=C

Origin of Product

United States

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